N-(4-amino-3-pyridinyl)-Acetamide hydrochloride
CAS No.: 676464-96-3
Cat. No.: VC0109390
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 676464-96-3 |
|---|---|
| Molecular Formula | C7H9N3O |
| Molecular Weight | 151.17 g/mol |
| IUPAC Name | N-(4-aminopyridin-3-yl)acetamide |
| Standard InChI | InChI=1S/C7H9N3O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H2,8,9)(H,10,11) |
| Standard InChI Key | MKZXMKBJWHAKIX-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=CN=C1)N.Cl |
| Canonical SMILES | CC(=O)NC1=C(C=CN=C1)N |
Introduction
Chemical Identity and Structure
N-(4-amino-3-pyridinyl)-Acetamide hydrochloride is characterized by a pyridine ring structure with an amino group at the 4-position and an acetamide substituent at the 3-position, formed as a hydrochloride salt. This structural arrangement gives the compound unique chemical properties that make it valuable in various applications.
Basic Information
The compound is identified by multiple designations in chemical databases and literature:
Table 1: Compound Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 676464-96-3 |
| Molecular Formula | C₇H₉N₃O (free base) |
| Molecular Weight | 151.17 g/mol (free base) |
| IUPAC Name | N-(4-aminopyridin-3-yl)acetamide |
| Common Synonyms | 3-N-Acetyl-amifampridine hydrochloride, N-(4-Amino-3-pyridinyl)-acetamide Monohydrochloride |
| PubChem CID | 11593462 (for free base) |
Structural Representation
The molecule consists of a pyridine ring with specific functional groups that define its chemical behavior and reactivity. Its structure can be represented through various chemical notations:
Table 2: Structural Identifiers
| Notation Type | Representation |
|---|---|
| InChI | InChI=1S/C7H9N3O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H2,8,9)(H,10,11) |
| InChIKey | MKZXMKBJWHAKIX-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C=CN=C1)N.Cl |
| Canonical SMILES | CC(=O)NC1=C(C=CN=C1)N |
Physicochemical Properties
The physicochemical properties of N-(4-amino-3-pyridinyl)-Acetamide hydrochloride influence its behavior in various chemical environments and determine its utility in different applications.
Physical Properties
Table 3: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Exact Mass | 151.075 g/mol |
| Polar Surface Area (PSA) | 72.23 |
| LogP | 1.2018 |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
| Solubility | Enhanced water solubility (as hydrochloride salt) |
Chemical Reactivity
The compound's reactivity is primarily determined by its functional groups:
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The amino group at the 4-position of the pyridine ring possesses nucleophilic properties
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The acetamide group at the 3-position can participate in hydrogen bonding
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The pyridine nitrogen exhibits basic properties
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The hydrochloride salt formation enhances water solubility compared to the free base
Applications and Significance
N-(4-amino-3-pyridinyl)-Acetamide hydrochloride demonstrates considerable versatility in its applications across multiple fields.
Industrial Applications
The compound serves important functions in several industrial sectors:
Table 4: Industrial Applications
| Industry | Applications |
|---|---|
| Pharmaceuticals | Used as an intermediate in active pharmaceutical ingredient synthesis, particularly for neurological medications |
| Pesticides | Employed in the production of agricultural chemicals |
| Dyes | Utilized as a precursor in dye manufacturing processes |
Research Applications
In scientific research, the compound has particular significance:
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Neurology Research: Its classification under neurology research chemicals indicates potential relevance to studies of neurological disorders
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Metabolite Studies: May serve as a synthetic standard for metabolite identification in pharmacokinetic studies
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Organic Synthesis: Functions as a building block for more complex molecular structures
Relationship to Amifampridine
N-(4-amino-3-pyridinyl)-Acetamide hydrochloride is identified in some sources as 3-N-Acetyl-amifampridine hydrochloride, establishing a clear relationship to amifampridine, a medication used in treating Lambert-Eaton myasthenic syndrome and other neuromuscular disorders .
Structural Relationship
The compound differs from amifampridine by the acetylation of one amino group:
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Amifampridine (3,4-diaminopyridine) contains two amino groups at the 3 and 4 positions of the pyridine ring
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N-(4-amino-3-pyridinyl)-Acetamide has the 3-position amino group acetylated, retaining only the 4-position amino group in its original form
Pharmacological Significance
This structural relationship suggests several potential roles for the compound:
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It may function as a metabolite of amifampridine
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It could represent a prodrug approach to amifampridine delivery
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It may possess distinct pharmacological properties warranting investigation
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